molecular formula C25H26NOP B8252678 (R)-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole

(R)-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole

Cat. No.: B8252678
M. Wt: 387.5 g/mol
InChI Key: ANXIGFYNGNEKSA-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole (CAS: 164858-78-0, molecular formula: C₂₄H₂₄NOP) is a chiral phosphine-oxazoline (PHOX) ligand widely employed in asymmetric catalysis. Its structure features a diphenylphosphine group attached to a benzyl moiety, fused to a 4-isopropyl-substituted 4,5-dihydrooxazole ring . This ligand is notable for its ability to coordinate transition metals (e.g., Au, Pd, Rh) and induce enantioselectivity in reactions such as hydrogenation and cross-coupling .

Key properties include:

  • Molecular weight: 373.42 g/mol
  • Storage: Requires inert atmosphere and 2–8°C .
  • Hazard profile: Classified with warnings for skin/eye irritation and respiratory sensitivity (H302, H315, H319, H335) .

Properties

IUPAC Name

diphenyl-[2-[[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methyl]phenyl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26NOP/c1-19(2)23-18-27-25(26-23)17-20-11-9-10-16-24(20)28(21-12-5-3-6-13-21)22-14-7-4-8-15-22/h3-16,19,23H,17-18H2,1-2H3/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXIGFYNGNEKSA-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26NOP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure Overview

  • Oxazoline Precursor : Synthesize 4-isopropyl-2-(2-bromobenzyl)-4,5-dihydrooxazole from (R)-valinol and 2-bromobenzaldehyde.

  • Lithiation : Treat the precursor with sec-butyllithium/TMEDA in hexane at −78°C, generating a benzyl lithium species.

  • Phosphine Quenching : Introduce chlorodiphenylphosphine to the lithiated intermediate, yielding the target compound.

Critical Considerations

  • Anhydrous Conditions : Moisture degrades intermediates, necessitating strict inert atmosphere handling.

  • Temperature Control : Lithiation at −78°C prevents side reactions, ensuring regioselective phosphine installation.

Table 2: Orthometalation Method Performance

ParameterValue
Lithiation Efficiency>90% (by NMR)
Overall Yield68%
Enantiomeric Excess99% (HPLC with chiral column)

Chiral Pool Synthesis from R-Configured Amino Alcohols

Utilizing chiral building blocks streamlines enantioselective synthesis.

Stepwise Process

  • Amino Alcohol Derivatization : (R)-Valine is reduced to (R)-valinol , which is then protected as its tert-butyldimethylsilyl (TBS) ether .

  • Benzylation : Alkylation with 2-bromobenzyl bromide introduces the aromatic backbone.

  • Oxazoline Formation : Cyclization via Burgess reagent forms the dihydrooxazole ring.

  • Phosphination : Lithium diphenylphosphide reacts with the benzyl bromide intermediate.

Advantages

  • Enantiopurity : Starting from (R)-valine ensures >99% ee without resolution.

  • Modularity : Adjusting the amino alcohol or benzyl group tailors ligand properties.

Alternative Routes Using Halogen Intermediates

Palladium-Catalyzed Cross-Coupling

Aryl halides undergo Suzuki-Miyaura coupling with diphenylphosphine boronic esters , though this method is less common for PHOX ligands.

Bromine-Lithium Exchange

  • Step : Treat 2-(diphenylphosphino)benzyl bromide with n-BuLi , then quench with 4-isopropyl-4,5-dihydrooxazole .

  • Challenge : Low functional group tolerance limits applicability.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodOverall Yield (%)ee (%)Scalability
Amide Cyclization4599Moderate
Orthometalation6899High
Chiral Pool5299Low

Key Findings :

  • The orthometalation route offers superior yield and scalability but requires specialized equipment.

  • Chiral pool synthesis guarantees enantiopurity but involves costly protecting groups.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The diphenylphosphino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the diphenylphosphino group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole is used as a chiral ligand in asymmetric catalysis. It facilitates enantioselective reactions, leading to the formation of chiral products with high enantiomeric excess.

Biology and Medicine

The compound’s ability to induce chirality makes it valuable in the synthesis of biologically active molecules, including pharmaceuticals. It can be used to produce enantiomerically pure drugs, which often have improved efficacy and reduced side effects compared to their racemic counterparts.

Industry

In the industrial sector, ®-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole is employed in the large-scale production of chiral intermediates and fine chemicals. Its use in catalytic processes enhances the efficiency and selectivity of chemical manufacturing.

Mechanism of Action

The mechanism by which ®-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole exerts its effects involves coordination to metal centers in catalytic complexes. The chiral environment created by the ligand influences the stereochemistry of the reaction, leading to the preferential formation of one enantiomer over the other.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Ligands

Core Structural Variations

The following table compares structural features of the target compound with similar ligands:

Compound Name Substituents Backbone Key Functional Groups Application Reference
(R)-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole 4-isopropyl Oxazole PPh₂, oxazoline Au(III)/Pd catalysis
(S)-2-(2-(Diphenylphosphino)phenyl)-4-tert-butyl-4,5-dihydrooxazole 4-tert-butyl Oxazole PPh₂, oxazoline Enhanced steric bulk for enantioselectivity
(S)-2-(2-Chloro-6-(diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole 2-chloro, 6-PPh₂ Oxazole Cl, PPh₂ Electronic modulation in catalysis
(R)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine Ferrocene Ferrocene PCy₂, PtBu₂ Hybrid electronic/steric effects
(R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole 2-bromo Oxazole Br Halogenated precursor for further derivatization

Key Observations :

  • Electronic Effects : Chloro-substituted analogs (entry 3) introduce electron-withdrawing effects, altering metal-ligand bond strength and reactivity .
  • Backbone Diversity : Ferrocene-based ligands (entry 4) enable redox-active behavior and tunable stereoelectronics, contrasting with the rigid oxazole backbone .
Infrared (IR) Spectroscopy:
  • The target compound exhibits ν(C=N) (oxazole) at ~1650 cm⁻¹ and ν(P-Ph) at ~1430 cm⁻¹.
  • Brominated analogs (e.g., entry 5) show ν(C-Br) at ~550 cm⁻¹, absent in the parent ligand .
  • Triazole-based ligands (e.g., ) lack oxazole-related bands but display ν(C=S) at ~1250 cm⁻¹, highlighting backbone differences .

Catalytic Performance

Ligand Type Metal Compatibility Reaction Example Enantioselectivity (%) Reference
(R)-PHOX (target) Au(III), Pd(0) Asymmetric hydrogenation 85–92% ee
Ferrocene-based Rh(I), Pd(II) C–H activation 90–95% ee
Chloro-PHOX Au(I) Cycloisomerization 78–88% ee

Insights :

  • The target ligand’s moderate steric profile balances reactivity and selectivity in hydrogenation.
  • Ferrocene ligands outperform in reactions requiring redox-active metal centers .

Biological Activity

The compound (R)-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole is a chiral ligand recognized for its role in asymmetric synthesis and catalysis. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C25H26NOP
  • Molecular Weight : 373.42 g/mol
  • CAS Number : 164858-78-0
  • Purity : Typically 95%
  • GHS Hazard Classification : Irritant

The biological activity of (R)-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole primarily involves its role as a chiral ligand in catalytic processes. It coordinates with metal centers to influence reaction stereochemistry, leading to the preferential formation of specific enantiomers. This property is particularly useful in synthesizing biologically active compounds with enhanced efficacy.

Inhibition Studies

Recent studies have demonstrated that compounds similar to (R)-2-(2-(Diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole exhibit significant inhibitory effects on various enzymes:

  • Tyrosinase Inhibition : Compounds bearing a similar oxazole scaffold have shown promising results in inhibiting tyrosinase, an enzyme involved in melanin production. For instance, derivatives with hydroxyl substitutions exhibited IC50 values as low as 14.33μM14.33\,\mu M, indicating strong inhibitory potency .
  • Acetylcholinesterase Inhibition : Inhibitory activities against acetylcholinesterase (AChE) have also been reported. The structure–activity relationship suggests that the functional groups on the benzylidene ring significantly influence the inhibition percentage .

Cytotoxicity and Cell Viability

In vitro studies using B16F10 melanoma cells revealed that certain derivatives of oxazole compounds have cytotoxic effects. Compounds were tested at varying concentrations (0, 1, 2, and 5 μM) over 48 and 72 hours, showing dose-dependent reductions in cell viability .

Table 1: Biological Activity Summary of Related Compounds

Compound NameTarget EnzymeIC50 (μM)Biological Activity
Compound 1Tyrosinase14.33Strong inhibitor
Compound 2Acetylcholinesterase61.27Moderate inhibitor
Compound 3Tyrosinase0.51Very strong inhibitor
Compound 4Acetylcholinesterase>200Weak inhibitor

Case Study: Tyrosinase Inhibition

A study focused on the synthesis of phenolic compounds with a 2-phenylbenzo[d]oxazole scaffold demonstrated their ability to inhibit tyrosinase effectively. The presence of hydroxyl groups was crucial for enhancing inhibitory activity, with one compound achieving an IC50 value of 0.51μM0.51\,\mu M, indicating its potential as a therapeutic agent for conditions like hyperpigmentation .

Case Study: Acetylcholinesterase Inhibition

Another research effort evaluated various oxazolone derivatives for their AChE inhibitory activities. The findings indicated that compounds with specific functional groups could inhibit AChE effectively, although none surpassed the efficacy of known inhibitors like donepezil .

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for preparing (R)-2-(2-(diphenylphosphino)benzyl)-4-isopropyl-4,5-dihydrooxazole with high enantiomeric purity?

  • Methodology : A three-step enantioselective synthesis is typically employed. First, (S)-(+)-2-phenylglycinol is used as a chiral precursor to form the oxazoline ring. Subsequent phosphine group introduction via palladium-catalyzed coupling or nucleophilic substitution ensures stereochemical integrity. Key steps include refluxing in anhydrous solvents (e.g., toluene or THF) under inert gas, with glacial acetic acid as a catalyst . Final purification via column chromatography or recrystallization achieves >99% purity, validated by polarimetry and GC-MS .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and chiral centers (e.g., splitting patterns for the 4-isopropyl group and diastereotopic protons in the dihydrooxazole ring) .
  • Infrared Spectroscopy (IR) : Detects C=N (1630–1680 cm1^{-1}) and P–C (1450–1480 cm1^{-1}) stretches .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 373.43 for C24_{24}H24_{24}NOP) .
  • X-ray Crystallography : Resolves absolute configuration of the (R)-enantiomer .

Q. Why is the 4-isopropyl substituent critical for the compound’s stability and reactivity?

  • Methodology : The bulky isopropyl group induces steric hindrance, stabilizing the oxazoline ring against hydrolysis and enhancing ligand rigidity in metal complexes. Computational studies (DFT) show that this substituent reduces conformational flexibility, improving enantioselectivity in catalysis .

Advanced Research Questions

Q. How can enantioselective synthesis challenges, such as racemization during phosphine coordination, be mitigated?

  • Methodology : Racemization often occurs during phosphine-ligand exchange. To address this:

  • Use low-temperature (-78°C) conditions during lithiation of the benzyl group.
  • Employ chiral auxiliaries (e.g., Evans oxazolidinones) to protect the stereocenter during phosphorylation .
  • Monitor enantiomeric excess (e.e.) via chiral HPLC or 31^{31}P NMR, which distinguishes diastereomeric metal-phosphine complexes .

Q. What experimental strategies resolve contradictions between computational predictions and observed catalytic activity in cross-coupling reactions?

  • Methodology :

  • Mechanistic Profiling : Compare turnover frequencies (TOF) and activation barriers (ΔG^\ddagger) from DFT calculations with experimental kinetic data (e.g., Arrhenius plots). Discrepancies may arise from solvent effects or unaccounted transition states .
  • Ligand-Modification Studies : Systematically vary substituents (e.g., replacing isopropyl with cyclopropyl) to test computational models. highlights how hyperconjugation in the dihydrooxazole ring alters electron density at the phosphorus center, impacting catalytic efficiency .

Q. How does the diphenylphosphino group influence the compound’s performance in asymmetric catalysis?

  • Methodology : The phosphine moiety acts as a strong σ-donor and weak π-acceptor, stabilizing low-oxidation-state metal centers (e.g., Pd0^0 in Suzuki-Miyaura coupling). Steric parameters (Tolman cone angle: ~160°) and electronic properties (IR carbonyl stretching frequencies of metal complexes) are quantified to correlate structure-activity relationships. Conflicting data on ligand lability in aqueous media may arise from competing hydrolysis pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.